![molecular formula C10H18F2N2 B1404085 4-[(3,3-二氟吡咯烷-1-基)甲基]哌啶 CAS No. 1613193-67-1](/img/structure/B1404085.png)
4-[(3,3-二氟吡咯烷-1-基)甲基]哌啶
描述
“4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine” is a chemical compound with the CAS Number: 2089315-11-5 . It has a molecular weight of 263.16 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds like “4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine” often involves complex organic reactions. Pyrrolidine, a five-membered nitrogen heterocycle, is a common scaffold used in the synthesis of such compounds . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . This indicates the presence of a pyrrolidine ring and a piperidine ring in the structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
代谢和排泄特性
化合物3,3-二氟吡咯烷-1-基{(2S,4S)-4-[4-(嘧啶-2-基)哌嗪-1-基]吡咯烷-2-基}甲酮,是4-[(3,3-二氟吡咯烷-1-基)甲基]哌啶的相关衍生物,对其代谢、排泄和药代动力学进行了研究。它主要通过狗和人的尿液排泄,通过大鼠的粪便排泄。研究还强调了药物的快速吸收,并确定了涉及羟基化、酰胺水解、N-去烷基化以及从嘧啶环裂解产生的异常代谢途径。这为了解该化合物在体内的分布及其潜在的治疗应用提供了关键见解 (Sharma et al., 2012)。
潜在的治疗应用
神经炎症成像
4-[(3,3-二氟吡咯烷-1-基)甲基]哌啶衍生物正在探索其在神经炎症成像中的潜力,特别是对于像阿尔茨海默病这样的疾病。一种标记为[18F]1的衍生物在PET成像中显示了对集落刺激因子1受体(CSF1R)的潜力,这是神经炎症成像的新兴靶点。这突显了这类化合物在通过先进成像技术诊断和监测神经退行性疾病中的潜力 (Lee et al., 2022)。
作用机制和受体结合
中枢镇痛的新机制
对5-HT(1A)受体激动剂的研究,与4-[(3,3-二氟吡咯烷-1-基)甲基]哌啶密切相关,表明其在三叉神经痛模型中具有显著的镇痛作用,表明其作为中枢镇痛的新机制的潜力。这表明4-[(3,3-二氟吡咯烷-1-基)甲基]哌啶的衍生物在疼痛管理中,特别是在神经病理性疾病中,也可能具有治疗潜力 (Deseure et al., 2002)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
未来方向
The future directions for research on “4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry. Given the wide use of piperidine derivatives in drug design, there is significant potential for new discoveries and advancements in this field .
属性
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-6-14(8-10)7-9-1-4-13-5-2-9/h9,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMPJTFYTPWRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)
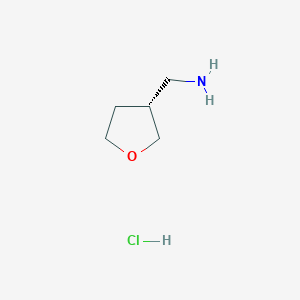
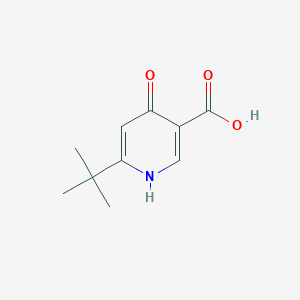
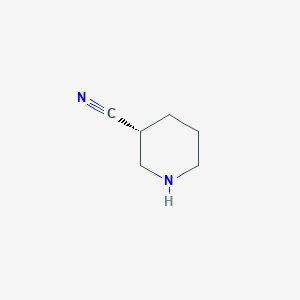
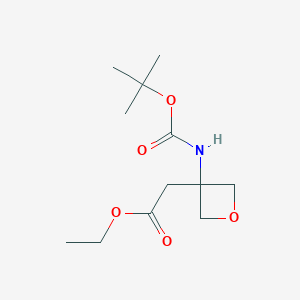
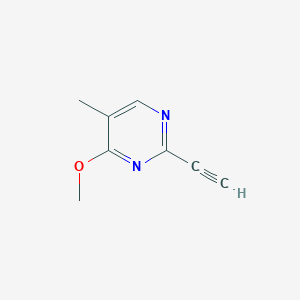
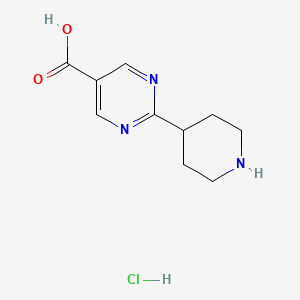

![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)
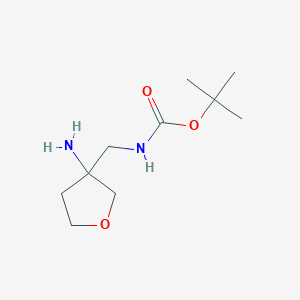
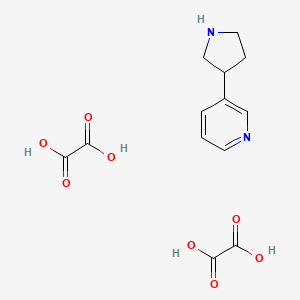
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)